molecular formula C8H7ClN2 B136338 4-Amino-3-chloro-5-methylbenzonitrile CAS No. 158296-69-6

4-Amino-3-chloro-5-methylbenzonitrile

Cat. No. B136338
M. Wt: 166.61 g/mol
InChI Key: NDTNVCCDQAOBSZ-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylbenzonitrile is a compound that can be synthesized through the aminocyanation of arynes, as demonstrated in the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups through the cleavage of inert N-CN bonds .

Synthesis Analysis

The synthesis of 4-Amino-3-chloro-5-methylbenzonitrile can be inferred from the general method of aminocyanation described in the literature. The process is efficient and enables the creation of synthetically useful bifunctional aminobenzonitriles. Post-synthetic functionalization of these aminocyanation products allows for the formation of diverse derivatives, including drug molecules like Ponstan and various fused heterocycles .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a buckled fused-ring system due to an ethylene linkage. The amino, cyano, and chlorophenyl substituents are overlapped, and the aromatic rings are twisted at various angles, which could imply similar structural characteristics for 4-Amino-3-chloro-5-methylbenzonitrile . Additionally, the amino N atom in 4-aminobenzonitrile has a pyramidal character, which might suggest a similar geometry for the amino group in 4-Amino-3-chloro-5-methylbenzonitrile .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-3-chloro-5-methylbenzonitrile can be extrapolated from the behavior of similar compounds. For instance, the aminocyanation products can undergo various post-synthetic modifications to yield a range of important derivatives, indicating that 4-Amino-3-chloro-5-methylbenzonitrile could also participate in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-chloro-5-methylbenzonitrile can be partially deduced from the properties of related compounds. For example, the IR photodissociation spectra of 4-aminobenzonitrile cation clusters with nonpolar ligands like Ar and N2 provide insights into the microsolvation process and the binding energies of different ligands. This information can be useful in understanding the solvation and intermolecular interactions of 4-Amino-3-chloro-5-methylbenzonitrile .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Rao et al. (2014) outlines a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which includes steps like protection, tetrazole formation, hydrolysis, chlorination, and amination (Rao, Gopal Rao, & Prasanna, 2014).
  • Müller and Pfleiderer (1978) developed a bifunctional amidination reagent from 4-hydroxybenzonitrile, highlighting its incorporation into proteins and subsequent spectroscopic analysis (Müller & Pfleiderer, 1978).
  • Heine et al. (1994) investigated the structure and crystal packing of 4-aminobenzonitriles, providing insights into their molecular geometry and bonding properties (Heine et al., 1994).

Pharmaceutical and Biological Applications

  • Sondhi et al. (2005) synthesized pyrimidine derivatives from 3-aminobenzonitrile, examining their anti-inflammatory and analgesic activities, demonstrating the chemical's potential in drug development (Sondhi, Singh, Johar, & Kumar, 2005).
  • Pilon et al. (2020) explored iron(II)-cyclopentadienyl compounds with 4-aminobenzonitrile, highlighting their significant activity against certain cancer cell lines, indicating its potential in cancer research (Pilon et al., 2020).

Industrial and Environmental Applications

  • Verma et al. (2015) studied 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors, revealing their effectiveness in protecting metals, which is crucial for industrial applications (Verma et al., 2015).
  • Another study by Verma et al. (2015) on a similar compound showed its role in inhibiting aluminum corrosion, further underscoring its industrial relevance (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Safety And Hazards

The safety information for “4-Amino-3-chloro-5-methylbenzonitrile” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-amino-3-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTNVCCDQAOBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370667
Record name 4-amino-3-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloro-5-methylbenzonitrile

CAS RN

158296-69-6
Record name 4-amino-3-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-5-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Guo, D Alagille, G Tamagnan, RR Price… - Applied Radiation and …, 2008 - Elsevier
… 4-Amino-3-chloro-5-methylbenzonitrile 2 and 4-amino-3-bromo-5-methylbenzonitrile 3 were … and the deamination reaction of 4-amino-3-chloro-5-methylbenzonitrile was not successful. …
Number of citations: 22 www.sciencedirect.com
DF Shi, TD Bradshaw, S Wrigley… - Journal of medicinal …, 1996 - ACS Publications
… , the monochloroamine 9i and chlorotoluidine 9j can be prepared from condensation of 4-amino-3-chlorobenzonitrile (13; R 2 = 3-Cl) and 4-amino-3-chloro-5-methylbenzonitrile (13, R …
Number of citations: 498 pubs.acs.org
P Niño, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… to afford the desired product which was purified by flash chromatography over silica gel using an elution of 17% ethyl acetate in hexanes to afford 4-amino-3-chloro-5methylbenzonitrile (…
Number of citations: 7 nopr.niscpr.res.in
EV García-Báez, II Padilla-Martínez, F Tamay-Cach… - Molecules, 2021 - mdpi.com
… -3-chloro)BT 80a and 2-(4-amino-3-chloro-5-methyl)BT 80b were prepared from the condensation of ATP with 4-amino-3-chlorobenzonitrile and 4-amino-3-chloro-5-methylbenzonitrile, …
Number of citations: 10 www.mdpi.com
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
… Compound 12t was prepared according to the procedure described for the synthesis of 12d (method B) using 4-amino-3-chloro-5-methylbenzonitrile (190 mg, 1.00 mmol) and (R)-3,5-…
Number of citations: 48 pubs.acs.org
OFT BLOG - allfordrugs.com
… a) A mixture of 4-amino-3-chloro-5-methylbenzonitrile (155 mg, 930 μmol) and methanesulfonylchloride (2.13 g, 18.6 mmol, 1.44 mL) is heated under microwave conditions to 150 …
Number of citations: 0 www.allfordrugs.com
S Chandrappa, TSR Prasanna, K Vinaya… - Synthetic …, 2013 - Taylor & Francis
A simple and convenient procedure for the synthesis of nitriles by dehydration of aldoximes using a PCC (pyridiniumchlorochromate) has been developed. A variety of aromatic, …
Number of citations: 7 www.tandfonline.com

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